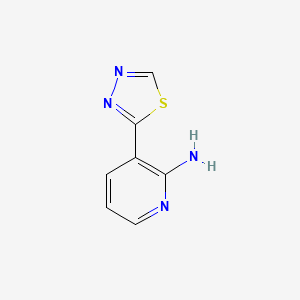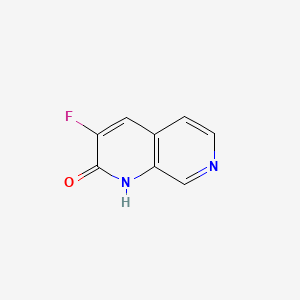
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound with the molecular formula C14H20O2. It is known for its unique structure, which includes two cyclohexene rings connected by an ester linkage. This compound is used in various chemical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be synthesized through the esterification of 3-cyclohexene-1-carboxylic acid with 3-cyclohexen-1-ylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be compared with other similar compounds, such as:
3-Cyclohexenylmethyl 3-cyclohexenecarboxylate: Similar structure but different reactivity due to the position of the ester linkage.
Cyclohexylmethyl 3-cyclohexenecarboxylate: Lacks the double bond in the cyclohexene ring, resulting in different chemical properties.
Cyclohexenylmethyl benzoate: Contains a benzene ring instead of a cyclohexene ring, leading to different aromatic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
64011-52-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2 |
Clé InChI |
BDSXYOGJNBDOJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)COC(=O)C2CCC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)


![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)





